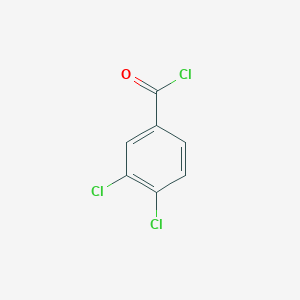

3,4-Dichlorobenzoyl chloride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXNOVCTHUBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062793 | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3024-72-4 | |

| Record name | 3,4-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3024-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003024724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dichlorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY2S6RQL6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3,4 Dichlorobenzoyl Chloride

Laboratory-Scale Preparation of 3,4-Dichlorobenzoyl Chloride

The laboratory-scale synthesis of this compound is most commonly achieved through the reaction of 3,4-dichlorobenzoic acid with a suitable halogenating agent. This method is favored for its efficiency and the high purity of the resulting product.

Synthesis from 3,4-Dichlorobenzoic Acid via Halogenating Reagents

The conversion of 3,4-dichlorobenzoic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Several halogenating reagents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.

Using Thionyl Chloride: Refluxing 3,4-dichlorobenzoic acid with thionyl chloride is a widely used method for preparing this compound. chemicalbook.com This reaction is often carried out in an inert solvent or with an excess of thionyl chloride serving as both reagent and solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Using Oxalyl Chloride: An alternative and often milder method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (CH₂Cl₂). chemicalbook.com This reaction typically proceeds at room temperature and offers high yields of the desired product. chemicalbook.com A general procedure involves dissolving the 3,4-dichlorobenzoic acid in anhydrous dichloromethane, followed by the dropwise addition of oxalyl chloride and a few drops of DMF at 0°C. The mixture is then allowed to warm to room temperature and stirred for several hours. chemicalbook.com

| Reagent | Conditions | Advantages |

| Thionyl Chloride | Reflux | Gaseous byproducts, cost-effective |

| Oxalyl Chloride/DMF | 0°C to room temperature | Mild conditions, high purity, high yield chemicalbook.com |

Alternative Synthetic Pathways for Dichlorobenzoyl Chloride Analogues

While the direct chlorination of the corresponding benzoic acid is the most common route, alternative pathways exist for the synthesis of dichlorobenzoyl chloride analogues. One such method involves the oxidation of a substituted toluene (B28343) followed by chlorination. For instance, 2,4-dichlorobenzoyl chloride can be synthesized from 2,4-dichlorotoluene (B165549). This process involves the side-chain chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorotrichlorobenzyl, which is then hydrolyzed to produce 2,4-dichlorobenzoyl chloride. google.com This multi-step approach can be advantageous in certain industrial contexts.

Another approach involves the directional chlorination of a monochlorotoluene. For example, parachlorotoluene can be chlorinated using a supported catalyst to produce a mixture of 2,4-dichlorotoluene and 3,4-dichlorotoluene. patsnap.com These intermediates can then be converted to their respective dichlorobenzoyl chlorides.

Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis

The efficiency and selectivity of this compound synthesis can be significantly enhanced through the use of catalytic systems and the optimization of reaction conditions. In the synthesis from 3,4-dichlorobenzoic acid, the use of N,N-dimethylformamide (DMF) as a catalyst with oxalyl chloride is a prime example. The DMF acts as a catalyst by forming a Vilsmeier-type intermediate, which is more reactive towards the carboxylic acid.

For the synthesis of dichlorobenzoyl chloride analogues, various catalytic systems have been explored. For instance, in the cyanation of 2,3-dichlorobenzoyl chloride, a key step in the synthesis of some pharmaceuticals, various catalysts including amine bases and phase-transfer catalysts have been investigated. researchgate.net Cetyltrimethylammonium bromide (CTAB) was identified as an effective phase-transfer catalyst that promotes consistent reactivity. researchgate.net

The optimization of reaction conditions such as temperature, reaction time, and solvent choice is crucial for maximizing yield and purity. For example, in the synthesis of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid and thionyl chloride, heating and refluxing for 3-4 hours is a typical condition. google.com

| Catalyst/System | Reactants | Product Analogue | Key Advantages |

| N,N-Dimethylformamide (DMF) | 3,4-Dichlorobenzoic acid, Oxalyl chloride | This compound | Mild reaction conditions, high yield chemicalbook.com |

| Cetyltrimethylammonium bromide (CTAB) | 2,3-Dichlorobenzoyl chloride, CuCN | 2,3-Dichlorobenzoyl cyanide | Consistent reactivity, effective phase-transfer catalysis researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of acyl chlorides to minimize environmental impact. Key areas of focus include the use of greener solvents, catalysts, and more atom-economical reagents.

One of the primary green considerations in the synthesis of this compound is the choice of the chlorinating agent. While thionyl chloride is effective, it produces corrosive byproducts (HCl and SO₂). The use of oxalyl chloride offers a slightly greener alternative as the byproducts (CO, CO₂, and HCl) can be more readily managed.

Research into greener synthetic methods for related compounds provides insights into potential future directions for this compound synthesis. For example, solvent-free reaction conditions and the use of microwave irradiation have been explored for the synthesis of selenol esters from acyl chlorides, demonstrating a rapid and eco-friendly approach. rsc.org The development of metal-free, neutral condition reactions in aqueous media, such as phosphate (B84403) buffers, for the synthesis of amides from acid chlorides also represents a significant advancement in green chemistry. tandfonline.comresearchgate.net These approaches reduce the reliance on volatile and toxic organic solvents. researchgate.net

Furthermore, the development of catalytic systems that can be recycled and reused is a core principle of green chemistry. While specific examples for this compound are not extensively documented in the provided results, the broader trend in chemical synthesis is towards developing such sustainable catalytic processes.

Reaction Mechanisms and Pathways Involving 3,4 Dichlorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of 3,4-Dichlorobenzoyl chloride, proceeding through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. This two-step addition-elimination mechanism is fundamental to the formation of a wide range of carboxylic acid derivatives. masterorganicchemistry.com The electron-withdrawing nature of the 3,4-dichloro substitution pattern on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive towards nucleophiles.

The reaction of this compound with primary and secondary amines is a robust and high-yielding method for the synthesis of N-substituted 3,4-dichlorobenzamides. These reactions are typically rapid and proceed under mild conditions. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation (often by a second equivalent of the amine or an added base like pyridine) and subsequent elimination of the chloride leaving group to form the stable amide product. jocpr.com

Research has demonstrated the utility of this reaction in synthesizing various bioactive molecules. For instance, it reacts with anthranilic acid in the presence of pyridine (B92270) to form 2-(3,4-dichlorobenzamido)benzoic acid, a precursor to heterocyclic compounds like benzoxazinones. pjps.pk In one study, the reaction of this compound with anthranilic acid in pyridine at 0°C for one hour resulted in an 88% yield of the corresponding benzoxazinone (B8607429). pjps.pk The choice of base and solvent is critical; pyridine often serves as both a catalyst and a solvent, facilitating the reaction by activating the acyl chloride and neutralizing the HCl produced. jocpr.com High yields, often exceeding 95%, have been reported for amidation with nucleophiles such as diethylamine (B46881) and morpholine.

| Amine Nucleophile | Base/Solvent | Product | Reported Yield |

| Anthranilic acid | Pyridine | 2-(3,4-dichlorophenyl)-4H-benzo[d] Current time information in Bangalore, IN.biosynth.comoxazin-4-one | 88% pjps.pk |

| 3,5-Dibromo anthranilic acid | - | 6,8-Dibromo-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one | - researchgate.net |

| Diethylamine | Dichloromethane (B109758) | N,N-Diethyl-3,4-dichlorobenzamide | >95% |

| Morpholine | - | (3,4-Dichlorophenyl)(morpholino)methanone | >95% |

This compound readily undergoes esterification with a variety of alcohol substrates to produce the corresponding 3,4-dichlorobenzoate (B1239242) esters. evitachem.com This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct. The mechanism is analogous to amidation, involving nucleophilic attack by the alcohol's oxygen atom on the electrophilic carbonyl carbon, followed by elimination of the chloride ion.

While specific kinetic data for the esterification of this compound is not extensively detailed in the provided context, the general principles of nucleophilic acyl substitution suggest a high degree of reactivity. The Yamaguchi esterification, a notable method for forming esters, particularly hindered ones, utilizes an aromatic acyl chloride (like 2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride (B1165640) intermediate. researchgate.net This highlights the general utility of benzoyl chlorides in modern esterification protocols. The reaction of this compound with alcohols provides a direct route to esters that may serve as plasticizers, pharmaceutical intermediates, or fine chemicals.

| Alcohol Substrate | Base | General Product Structure |

| Primary Alcohol (R-OH) | Pyridine | 3,4-Dichlorobenzoate Ester |

| Secondary Alcohol (R₂CH-OH) | Triethylamine | 3,4-Dichlorobenzoate Ester |

| Phenol (Ar-OH) | Pyridine | Phenyl 3,4-Dichlorobenzoate |

Beyond amides and esters, this compound is a precursor to other carbonyl-containing compounds. One of the most fundamental reactions is hydrolysis, where it reacts with water to form 3,4-dichlorobenzoic acid and hydrochloric acid. This reaction can be uncatalyzed but is often rapid, especially under conditions that promote the solubility of the acyl chloride.

Furthermore, it can be used to synthesize more complex heterocyclic systems. For example, its reaction with 3,5-dibromo anthranilic acid yields 6,8-dibromo-2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one. researchgate.net This demonstrates its role in constructing fused ring systems of medicinal interest. Reduction of the acyl chloride group, for instance with a reducing agent like lithium aluminum hydride, can yield 3,4-dichlorobenzyl alcohol, although specific conditions must be carefully controlled to avoid over-reduction.

Solvolysis Mechanisms and Kinetic Investigations of this compound

The solvolysis of benzoyl chlorides, including this compound, involves the reaction of the substrate with the solvent, which acts as the nucleophile. The mechanism of these reactions can vary significantly depending on the solvent's nucleophilicity and polarity, as well as the substituents on the aromatic ring. nih.gov These reactions are often analyzed using the extended Grunwald-Winstein equation, which helps to elucidate the degree of nucleophilic solvent assistance and the charge development in the transition state. nih.gov

Kinetic studies on the solvolysis of p-substituted benzoyl chlorides in weakly nucleophilic but strongly ionizing solvents, such as 97% w/w hexafluoroisopropanol-water (97H), indicate that a cationic reaction pathway is dominant. nih.govresearchgate.net For substrates like benzoyl chloride, the mechanism exists on a spectrum between a bimolecular SN2-like pathway (addition-elimination) and a unimolecular SN1-like pathway involving the formation of an acylium (benzoyl cation) intermediate. nih.gov In highly polar, non-nucleophilic solvents, the SN1 pathway becomes more significant. The formation of a benzoyl cation intermediate can be confirmed by trapping experiments, for example, through a Friedel-Crafts reaction with a highly activated aromatic compound like 1,3,5-trimethoxybenzene. nih.govresearchgate.net

For substituted benzoyl chlorides, Hammett correlations (plots of log k vs. the substituent constant σ) are used to probe the electronic effects on the reaction rate. Studies have shown that such correlations can be successfully applied to the solvolysis of this compound. nih.gov The data from these studies help in quantifying the mechanistic nature of the solvolysis process.

| Substrate | Solvent | Rate Constant (k) at 25 °C (s⁻¹) |

| Benzoyl chloride | 97% HFP-Water | 2.22 x 10⁻⁴ |

| p-Chlorobenzoyl chloride | 97% HFP-Water | 1.10 x 10⁻⁵ |

| p-Methoxybenzoyl chloride | Acetic Acid | 2.75 x 10⁻⁷ |

| p-Methoxybenzoyl chloride | Formic Acid | 1.11 x 10⁻⁵ |

| Data derived from studies on substituted benzoyl chlorides, providing context for the solvolysis behavior. nih.gov |

Friedel-Crafts Acylation Applications of this compound

This compound is an effective acylating agent in Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. evitachem.commasterorganicchemistry.com In this reaction, the acyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly electrophilic acylium ion or a polarized acyl chloride-Lewis acid complex. masterorganicchemistry.com This electrophile then attacks an electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield an aryl ketone.

A significant industrial application of this reaction is in the synthesis of a key intermediate for the antidepressant sertraline (B1200038). this compound is used to acylate an appropriate aromatic substrate to produce 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, demonstrating the reaction's utility in constructing complex pharmaceutical precursors. sigmaaldrich.com The choice of Lewis acid can influence the reaction's efficiency and selectivity, with stronger catalysts like AlCl₃ sometimes leading to higher yields but potentially causing side reactions if not carefully controlled.

| Aromatic Substrate | Lewis Acid | Product | Application |

| Naphthalene derivative | AlCl₃ | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Sertraline Intermediate sigmaaldrich.com |

| Benzene (B151609) | AlCl₃ / FeCl₃ | 3,4-Dichlorobenzophenone | Aryl Ketone Synthesis |

| Anisole | ZnO | 3,4-Dichloro-4'-methoxybenzophenone | Aryl Ketone Synthesis chemistryjournals.net |

Applications of 3,4 Dichlorobenzoyl Chloride in Advanced Organic Synthesis

Elaboration of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The unique electronic and steric properties imparted by the 3,4-dichloro substitution pattern make this compound a frequent choice for the synthesis of bioactive molecules. It serves as a foundational component for creating precursors and derivatives aimed at various therapeutic targets.

Synthesis of Antimicrobial Agent Precursors and Derivatives

3,4-Dichlorobenzoyl chloride is instrumental in synthesizing novel compounds with potential antimicrobial properties. The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity of the final molecule, potentially facilitating better penetration of bacterial membranes.

One notable application is in the creation of hydrazone derivatives. Research has shown that hydrazones derived from 2-(3,4-dichloro-benzoyl)-benzoic acid exhibit significant antibacterial activity. wisdomlib.orgresearchgate.netamazonaws.com In a multi-step synthesis, this compound is a precursor to the core hydrazide, which is then reacted with various substituted acetophenones to produce a series of hydrazone derivatives. wisdomlib.orgamazonaws.com The antimicrobial efficacy of these derivatives has been tested against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria, with some compounds showing notable zones of inhibition. wisdomlib.orgbiointerfaceresearch.com

| Compound | Derivative Structure | Zone of Inhibition vs. E. coli (mm) | Zone of Inhibition vs. B. subtilis (mm) |

|---|---|---|---|

| HDZ-1 | 2-(3,4-dichloro-bezoyl)-benzoic acid (2-oxo-1,2-diphynyl-ethylidene)-hydrazide | - | - |

| HDZ-2 | 2-(3,4-dichloro-bezoyl)-benzoic acid (2-hydoxy-1,2-diphynyl-ethylidene)-hydrazide | - | - |

| HDZ-3 | 2-(3,4-dichloro-bezoyl)-benzoic acid [1-(4-methoxy-phenyle)-ethyledene]-hydrazide | - | - |

| HDZ-4 | 2-(3,4-dichloro-bezoyl)-benzoic acid [1-(4-bromo-phenyle)-ethyledene]-hydrazide | 14 | 15 |

| HDZ-5 | 2-(3,4-dichloro-bezoyl)-benzoic acid [1-(4-chloro-phenyle)-ethyledene]-hydrazide | - | - |

| Ampicillin (Control) | - | 30 | 30 |

Data sourced from a study on hydrazone derivatives, which highlights HDZ-4 as the most effective among the tested series. wisdomlib.orgamazonaws.com

Development of Anti-inflammatory Drug Components

While direct, large-scale synthesis of established anti-inflammatory drugs using this compound is not widely documented, its derivatives are subjects of research for potential anti-inflammatory applications. The structural motif is of interest to medicinal chemists designing novel anti-inflammatory agents. For instance, hydrazone derivatives, which can be synthesized from precursors involving this compound, are recognized for possessing potential anti-inflammatory properties alongside their antimicrobial and anticancer activities. wisdomlib.orgresearchgate.net

Furthermore, related chlorinated benzoyl structures have been investigated for their ability to inhibit key inflammatory pathways. For example, research into new salicylic (B10762653) acid derivatives for anti-inflammatory purposes has explored compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which show an affinity for the cyclooxygenase-2 (COX-2) receptor. nih.gov This indicates an interest in chlorinated benzoyl moieties for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of various 1,2,4-triazole-5-thiones, some of which exhibit significant anti-inflammatory activity, also occasionally involves chlorinated benzyl (B1604629) or benzoyl precursors. mdpi.com

Formation of Anticancer Lead Compounds and Analogs (e.g., Benzoxazinone (B8607429) Derivatives)

A significant application of this compound in medicinal chemistry is the synthesis of benzoxazinone derivatives, a class of compounds investigated for their anticancer potential. Specifically, it is used to synthesize 2-(3,4-dichlorophenyl)-4H-benzo[d] wisdomlib.orgCurrent time information in Bangalore, IN.oxazin-4-one.

This synthesis is typically achieved by reacting this compound with anthranilic acid in the presence of pyridine (B92270). This reaction leads to the formation of the benzoxazinone ring system bearing the 3,4-dichlorophenyl substituent. Research has demonstrated that this specific compound has been successfully synthesized with high yields and evaluated for its cytotoxic activity against human breast cancer cell lines (MCF-7).

| Compound Name | Precursors | Synthesis Yield | In-Vitro Activity (IC₅₀ vs. MCF-7) |

|---|---|---|---|

| 2-(3,4-dichlorophenyl)-4H-benzo[d] wisdomlib.orgCurrent time information in Bangalore, IN.oxazin-4-one | This compound + Anthranilic acid | 88% | 68.59 ppm |

Data from in-silico and in-vitro studies targeting Methionyl-tRNA Synthetase. The results indicate moderate cytotoxicity, suggesting the benzoxazine (B1645224) scaffold is a viable candidate for further development as an anticancer agent.

Derivatives for Targeted Therapeutic Applications (e.g., 5-Fluorouracil Derivatives)

To enhance the therapeutic profile of existing anticancer drugs, this compound is used to create novel derivatives. A key example is its use in modifying 5-Fluorouracil (5-Fu), a widely used antimetabolite cancer drug. The goal of such modifications is to potentially improve activity, reduce side effects, or target the drug more specifically.

Role in Agrochemical Development

Beyond pharmaceuticals, this compound is a vital intermediate in the production of agrochemicals, particularly herbicides.

Intermediate for Herbicide Synthesis (e.g., Cyhalofop-butyl)

While the prompt mentions Dicamba, a more direct and well-documented example of a herbicide synthesized from a this compound derivative is Cyhalofop-butyl. This compound is a selective aryloxyphenoxypropionate herbicide used to control grass weeds in rice fields. google.com

The synthesis pathway to Cyhalofop-butyl involves an important intermediate, 3,4-difluorobenzonitrile. consensus.appgoogle.com The production of this intermediate can start from this compound. The process involves a sequence of reactions including amidation, dehydration, and finally, fluorination to yield 3,4-difluorobenzonitrile, which is then used in subsequent steps to construct the final Cyhalofop-butyl molecule. google.comconsensus.app This multi-step conversion highlights the role of this compound as a foundational raw material for complex, high-value agrochemicals.

Precursor for Insecticide and Pesticide Formulations (e.g., Synthetic Pyrethroid Insecticides)

This compound is a significant intermediate in the development of certain classes of insecticides, primarily due to the reactivity of its acyl chloride group and the influence of the dichlorinated phenyl ring on the biological activity of the final product. Its application is particularly noted in the synthesis of diacylhydrazine insecticides, a class of insect growth regulators that act as ecdysone (B1671078) agonists, interfering with the normal molting process of target pests.

The synthesis typically involves the reaction of this compound with a substituted hydrazine (B178648). For instance, N'-t-butyl-N-(2-pyridinecarbonyl)-N'-(3,4-dichlorobenzoyl)hydrazine has been synthesized by reacting the appropriate hydrazine derivative with this compound. googleapis.com This class of compounds is valued for its specificity, targeting lepidopteran pests while showing low toxicity to non-target organisms. The 3,4-dichloro substitution pattern on the benzoyl moiety is crucial for the molecule's insecticidal efficacy.

Furthermore, this chemical is utilized as a building block for other complex agrochemicals. It is a reactant in the synthesis of deuterated Piperalin, a fungicide used to control powdery mildew on ornamental plants. mdpi.comresearchgate.net In this multi-step synthesis, this compound is used in the final acylation step to form the target pesticide molecule. mdpi.com Patents also describe its use in preparing broader categories of fungicidal acid amide derivatives, highlighting its versatility in creating novel crop protection agents. google.com

| Target Agrochemical Class | Specific Example/Application | Role of this compound |

| Diacylhydrazine Insecticides | Synthesis of N'-t-butyl-N-(2-pyridinecarbonyl)-N'-(3,4-dichlorobenzoyl)hydrazine | Acylating agent to introduce the 3,4-dichlorobenzoyl group. googleapis.com |

| Fungicides (Piperalin class) | Synthesis of Piperalin-d2 | Final acylation step to complete the active molecule structure. mdpi.com |

| Acid Amide Fungicides | General synthesis of fungicidal acid amide derivatives | Key building block for forming the core amide linkage. google.com |

Functional Material and Specialty Polymer Synthesis

The unique combination of a reactive acyl chloride and a heavily chlorinated aromatic ring makes this compound a candidate for the synthesis of specialized polymers and functional materials where properties like thermal stability, chemical resistance, and flame retardancy are desired.

The high halogen content of this compound makes it a valuable monomer or modifying agent for creating flame-retardant polymers. The presence of chlorine atoms in a polymer matrix can significantly enhance its fire resistance. When subjected to heat, halogenated polymers release halogen radicals, which can interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame.

In the realm of high-performance polymers, this compound serves as a precursor for creating the rigid, aromatic structures that characterize advanced engineering plastics. While some sources mention its use in synthesizing poly(ether ketone)s (PEKs), its primary role is as an acylating agent in Friedel-Crafts reactions, which are fundamental to building the complex backbones of many specialty polymers.

A well-documented example of its use in creating a rigid, polycyclic structure is in the synthesis of a key intermediate for the antidepressant Sertraline (B1200038). scribd.com This process involves a Friedel-Crafts benzoylation of benzene (B151609) with this compound to yield a substituted benzophenone (B1666685). scribd.com This benzophenone then undergoes further reactions to build a complex tetralone structure. scribd.com This reaction pathway demonstrates the utility of this compound in forming strong, stable carbon-carbon bonds between aromatic rings, a foundational step in constructing the thermally stable and mechanically robust backbones required for engineering plastics. The resulting rigid diaryl ketone linkage is a feature of the PEK and poly(ether ether ketone) (PEEK) families of polymers, known for their exceptional chemical resistance and performance at high temperatures.

| Polymer/Material Class | Synthetic Role of this compound | Key Property Contribution |

| Flame-Retardant Polymers | Monomer or chemical modifier | Increases halogen content for intrinsic flame retardancy. |

| Engineering Plastics Precursors | Friedel-Crafts acylating agent | Creates rigid diaryl ketone linkages for thermal and mechanical stability. scribd.com |

Computational and Theoretical Studies on 3,4 Dichlorobenzoyl Chloride Reactivity and Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to deciphering the intricate details of reaction mechanisms involving 3,4-dichlorobenzoyl chloride. These computational approaches, such as Density Functional Theory (DFT) and ab initio methods, allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energetics. mdpi.com Such studies are crucial for understanding solvolysis, acylation, and other characteristic reactions of acyl chlorides.

The solvolysis of benzoyl chlorides, for instance, can proceed through different mechanistic pathways, including a direct addition-elimination route or an ionization (SN1-type) pathway involving a cationic intermediate. nih.govsemanticscholar.org Quantum chemical calculations help determine which pathway is more favorable under specific conditions by comparing the activation energies and stabilities of intermediates for each route. acs.org

A critical aspect of the reactivity of benzoyl chlorides in weakly nucleophilic solvents is the potential formation of a benzoyl cation (an acylium ion) intermediate. nih.govsemanticscholar.org The stability of this cation is a key determinant of whether the reaction proceeds via an SN1-like mechanism. Quantum chemical calculations are employed to assess the gas-phase stabilities of these acylium ions. acs.org The presence of substituents on the aromatic ring significantly influences the stability of the carbocation. Electron-donating groups stabilize the positive charge, favoring the ionization pathway, while electron-withdrawing groups, such as the two chlorine atoms in this compound, are expected to destabilize it.

Theoretical calculations can quantify this effect through the computation of stabilization energies (SE). For example, studies on various substituted benzoyl chlorides show a clear correlation between the nature of the substituent and the calculated stability of the corresponding acylium ion. semanticscholar.orgresearchgate.net While specific calculations for the 3,4-dichlorobenzoyl cation are not extensively detailed in the provided literature, the principles derived from studies of other chloro- and nitro-substituted benzoyl chlorides are directly applicable. nih.gov These studies consistently show that electron-withdrawing groups decrease the stability of the acylium ion, making the SN1 pathway less favorable compared to unsubstituted or electron-donated benzoyl chlorides. semanticscholar.orgacs.org

Table 1: Calculated Stabilization Energies and Bond Dissociation Energies for Representative Substituted Benzoyl Chlorides This table illustrates the principles of how substituents affect cation stability and bond dissociation energy, as determined by computational methods reported in the literature. The values are representative and show general trends.

Source: Data compiled and interpreted from principles discussed in references semanticscholar.orgacs.orgresearchgate.net.

The cleavage of the carbon-chlorine bond is the defining step in the ionization pathway of acyl chloride solvolysis. Computational chemistry provides a direct means to calculate the heterolytic bond dissociation energy (HBDE), which is the energy required to break the C-Cl bond to form an acylium cation and a chloride anion. nih.govsemanticscholar.org A lower HBDE suggests a greater propensity for the reaction to proceed via an SN1 mechanism.

Ab initio calculations have been successfully used to compute HBDEs for a range of substituted benzoyl chlorides. researchgate.net These theoretical values show a strong correlation with experimental solvolysis rate constants (log k). nih.govsemanticscholar.org For substrates like p-nitrobenzoyl chloride, the calculated HBDE is high, consistent with its observed reactivity through an addition-elimination pathway. semanticscholar.org Conversely, for substrates with electron-donating groups, the HBDE is lower, aligning with a greater contribution from the ionization pathway. nih.govacs.org

For this compound, the two electron-withdrawing chlorine atoms would be predicted to increase the HBDE relative to unsubstituted benzoyl chloride, thereby disfavoring a purely SN1 mechanism under many conditions. The reaction mechanism is likely to be on a spectrum between addition-elimination and ionization, with the dominant pathway heavily influenced by the solvent's nucleophilicity and ionizing power. nih.govcdnsciencepub.com Correlation analysis based on the extended Grunwald-Winstein equation, which separates solvent effects, has been instrumental in dissecting these competing mechanisms for various benzoyl chlorides. nih.govmdpi.com

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) of Derivatives

This compound often serves as a starting material or key intermediate in the synthesis of more complex molecules with specific biological activities, particularly in the fields of medicinal chemistry and agrochemicals. ekb.egresearchgate.net Once a series of derivatives is synthesized, molecular modeling and docking studies are vital for understanding their structure-activity relationships (SAR). nih.govresearchgate.net These computational techniques predict how the synthesized molecules bind to a biological target, such as an enzyme or receptor, and help rationalize why certain structural modifications lead to increased or decreased potency. researchgate.netacs.org

For example, a derivative of 2,4-dichlorobenzoyl chloride was used to synthesize a novel quinoxaline (B1680401) compound. ekb.eg This compound showed significant cytotoxic effects against cancer cell lines, and molecular modeling was used to investigate its binding affinity towards the vascular endothelial growth factor receptor 2 (VEGFR-2) active site, providing a structural hypothesis for its activity. ekb.eg In another study, various dichlorobenzoyl chloride derivatives were incorporated into benzimidazole-thioquinoline structures to develop α-glucosidase inhibitors. researchgate.net Molecular dynamic simulations were performed to identify key interactions between the most potent compounds and the enzyme, guiding future design efforts. researchgate.net

These studies typically involve:

Homology Modeling: Building a 3D model of the target protein if its experimental structure is unknown.

Molecular Docking: Simulating the binding pose of the derivative (the ligand) within the active site of the target protein.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) for the predicted pose to rank different derivatives.

Molecular Dynamics (MD) Simulation: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interactions. researchgate.net

Table 2: Examples of Molecular Modeling in SAR Studies of Dichlorobenzoyl Chloride Derivatives

Source: Information synthesized from references ekb.egresearchgate.netnih.govresearchgate.net.

Predictive Modeling of Catalytic Effects on this compound Transformations

Modern computational chemistry extends beyond single-molecule or molecule-pair interactions to predict the outcome of complex catalytic reactions. acs.org For transformations involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), predictive modeling can accelerate the discovery of optimal catalysts and reaction conditions.

This field leverages data science and machine learning techniques combined with quantum chemical calculations. acs.org The process involves creating large datasets of catalyst structures, substrates, and reaction outcomes (e.g., yield, selectivity). Computational descriptors, which are numerical representations of a ligand's or catalyst's steric and electronic properties, are calculated for each catalyst. acs.org Machine learning algorithms then build a model that correlates these descriptors with the observed catalytic performance.

Key aspects of this predictive approach include:

Ligand Parametrization: Quantifying the properties of ligands (e.g., phosphines used in palladium catalysis) using descriptors like cone angle, buried volume, or computationally derived electronic parameters. acs.org

Model Training: Using existing experimental data to train a predictive model. For instance, a model could be trained to predict the enantioselectivity of a reaction based on the structural features of the chiral catalyst and substrate. acs.org

In Silico Screening: Using the trained model to rapidly screen vast virtual libraries of potential catalysts to identify promising candidates for experimental validation. acs.org

While specific predictive models for this compound transformations are not detailed in the provided search results, the methodologies are well-established. acs.orgacs.org These approaches could be applied to predict which ligand-metal combination would be most effective for a specific cross-coupling reaction with this compound, saving significant experimental time and resources.

Advanced Analytical Methodologies for 3,4 Dichlorobenzoyl Chloride and Its Synthetic Transformations

Spectroscopic Characterization of 3,4-Dichlorobenzoyl Chloride Derived Compounds

Spectroscopic methods are indispensable for the structural elucidation of molecules derived from this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework and functional groups present in these compounds.

In the synthesis of various derivatives, such as amides and esters, from this compound, spectroscopic analysis confirms the successful transformation. For instance, in the formation of an amide, the disappearance of the strong C=O stretching vibration of the acyl chloride at approximately 1750 cm⁻¹ in the IR spectrum and the appearance of a new amide carbonyl stretch at a lower frequency are indicative of the reaction's progress.

A study on the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkoxazin-4-one, a derivative of this compound, utilized a suite of spectroscopic methods for characterization. pjps.pk The researchers employed 1D and 2D NMR, IR, and MS to confirm the structure of the synthesized compound. pjps.pk Similarly, the synthesis of hydrazone derivatives from 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide involved thorough characterization using IR and NMR spectroscopy to corroborate the formation of the desired products. wisdomlib.org These spectral analyses provided clear evidence of the aromatic rings and functional groups, confirming the successful synthesis and purity of the derivatives. wisdomlib.org

Another example is the synthesis of (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene) hydrazine-1-carbonothioyl) benzamide (B126) ligand, where this compound is a key starting material. ekb.egresearchgate.net The comprehensive characterization of this ligand and its metal complexes was achieved through ¹H NMR, ¹³C NMR, UV-visible, Infrared, and mass spectroscopy. ekb.egresearchgate.net

Below is a table summarizing typical spectroscopic data for a derivative of this compound:

| Compound | Spectroscopic Technique | Key Observations |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] pjps.pkoxazin-4-one | 1D NMR (¹H and ¹³C), 2D NMR (COSY, HMQC, HMBC), MS, FTIR | Confirmed the chemical structure of the compound with a reported yield of 88%. pjps.pk |

Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation of Derivatives

Chromatographic techniques are fundamental for monitoring the progress of reactions involving this compound, assessing the purity of the resulting products, and for the isolation of the desired derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Due to the reactive nature of acyl chlorides, direct analysis by reversed-phase HPLC can be challenging. americanpharmaceuticalreview.com Therefore, derivatization is a common strategy. For instance, reacting the acyl chloride with an alcohol to form the corresponding ester allows for stable analysis. americanpharmaceuticalreview.com GC-MS analysis is also a powerful tool for monitoring reaction conversion, as demonstrated in the synthesis of this compound itself, where it was used to confirm 100% conversion.

In the context of its derivatives, chromatographic methods are crucial for purification. For example, in the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives, column chromatography with a mixture of ethyl acetate (B1210297) and petroleum ether was used to purify the final products. mdpi.com Similarly, the purification of 9-alkoxy-5,6-dihydro- wisdomlib.orgajol.infotriazolo[3,4-a]isoquinoline derivatives was achieved using silica (B1680970) gel column chromatography. mdpi.com

HPLC methods are also developed for the quantitative analysis of related compounds and impurities. A study detailed an HPLC-UV method for the determination of potential genotoxic benzyl (B1604629) halides, which are structurally related to the starting materials of some this compound syntheses. rsc.org This highlights the capability of HPLC to detect trace-level impurities. Another study developed an HPLC-MS/MS method for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, which can be metabolites or degradation products of compounds derived from this compound. mdpi.com

The following table provides an example of chromatographic conditions used for the analysis of a related compound, which can be adapted for derivatives of this compound.

| Technique | Column | Mobile Phase | Detection | Application |

| HPLC | InertSustain® C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate solution (gradient elution) | UV at 392 nm | Determination of benzyl halide derivatives. rsc.org |

| HPLC-MS/MS | Agilent Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) | 0.1% formic acid in water and acetonitrile (gradient elution) | ESI-MS/MS | Simultaneous determination of 3,4-DCA and 3,5-DCA. mdpi.com |

Future Perspectives and Emerging Trends in 3,4 Dichlorobenzoyl Chloride Research

Development of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

The pursuit of more efficient and selective methods for chemical transformations involving 3,4-Dichlorobenzoyl chloride is a primary focus of current research. Traditional methods often require harsh conditions and can lead to the formation of undesirable byproducts. To address these limitations, scientists are developing innovative catalytic systems that offer greater control over reaction outcomes.

Recent advancements have seen the exploration of various catalysts to improve the synthesis of derivatives from this compound. For instance, in cyanation reactions, which are crucial for producing key pharmaceutical intermediates, high-throughput experimentation has identified several effective catalytic systems. These include the use of amine bases, phase-transfer catalysts, and even catalyst-free conditions with polar co-solvents like acetonitrile (B52724). researchgate.netacs.org Notably, copper-based catalysts have shown significant promise in these transformations. researchgate.net

Furthermore, the development of novel catalysts extends to managing reaction selectivity, a critical aspect when dealing with multifunctional molecules. Overcoming the challenge of controlling site selectivity is essential for enhancing synthetic efficiency and minimizing waste. researchgate.net Research into organocatalysts decorated with extensive secondary-sphere envelopes has demonstrated the ability to override the innate reactivity of substrates, thereby achieving high site selectivity in acylation reactions. researchgate.net The table below summarizes some of the catalytic systems being explored.

| Catalyst Type | Application | Potential Advantages |

| Copper-based catalysts (e.g., CuCN, CuBr2) | Cyanation of dichlorobenzoyl chlorides | High yield and selectivity for producing pharmaceutical intermediates. researchgate.netacs.org |

| Phase-Transfer Catalysts (e.g., Cetyltrimethylammonium bromide - CTAB) | Cyanation reactions | Improved reaction rates and yields in two-phase systems. researchgate.net |

| Organocatalysts (e.g., N-alkylimidazole or 4-aminopyridine (B3432731) based) | Acylation of diols | High site selectivity, overriding substrate's natural reactivity. researchgate.net |

| Palladium-based catalysts | Decarbonylation processes | High yields in the synthesis of dichlorobenzoyl chlorides from chloroisophthaloyl chlorides. google.com |

Integration of Sustainable Chemical Practices in Manufacturing Processes

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. nih.goveuropa.eu For this compound, this translates to developing manufacturing processes that are less hazardous, more energy-efficient, and generate minimal waste. A key area of focus is the move away from traditional solvents, which are often volatile organic compounds (VOCs) with significant environmental and health concerns. unito.it

The adoption of greener manufacturing is not only an environmental imperative but also a driver of innovation. Companies are finding that sustainable practices can lead to more efficient and economically viable processes. openpr.com The shift towards eco-friendly products and processes is also supported by regulatory frameworks and growing consumer demand for sustainable solutions. openpr.comhabitablefuture.org Electro-organic synthesis, powered by renewable energy, is emerging as a sustainable alternative for chemical manufacturing, offering improved selectivity and reduced waste. researchgate.net

Key aspects of integrating sustainability in the manufacturing of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous volatile organic compounds with more environmentally benign alternatives. unito.it

Catalyst Recycling: Developing processes where catalysts can be recovered and reused, reducing costs and waste. google.com

Energy Efficiency: Optimizing reaction conditions to lower energy consumption. google.com

Waste Minimization: Designing synthetic routes that produce fewer byproducts and allow for easier purification of the final product. google.com

Exploration of Unconventional Reaction Media and Conditions

The search for sustainable and efficient chemical processes has led to the investigation of unconventional reaction media. Ionic liquids (ILs) and deep eutectic solvents (DES) are at the forefront of this research, offering unique properties that can enhance reaction rates and selectivity. researchgate.netchemeurope.com

Ionic liquids, which are salts with low melting points, are considered green solvents due to their low vapor pressure and high thermal stability. researchgate.netrushim.ru They can act as both solvents and catalysts in various reactions, including the Friedel-Crafts acylation, which is a key step in the synthesis of many important compounds. researchgate.net For example, 1-butyl-3-methylimidazolium chloroaluminate has been successfully used as a catalyst and solvent for the synthesis of aryl keto acids. researchgate.net

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, share many of the advantageous properties of ionic liquids but are often cheaper, less toxic, and biodegradable. chemeurope.comnih.gov These solvents are formed from readily available and inexpensive components like choline (B1196258) chloride and urea (B33335) or glycerol. nih.govchemeurope.com The melting point of the eutectic mixture is significantly lower than that of its individual components. chemeurope.comyoutube.com DES have shown promise in various applications, including as solvents for dissolving metal salts and organic compounds, and in cosmetic formulations. nih.govchemeurope.com The use of water in DES can also be a strategy to decrease viscosity and improve extraction efficiency. youtube.com

The table below highlights some examples of unconventional media and their applications.

| Unconventional Medium | Composition Example | Application |

| Ionic Liquid | 1-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl-AlCl3) | Catalyst and solvent for Friedel-Crafts acylation. researchgate.net |

| Deep Eutectic Solvent | Choline chloride and Urea | Solvent for metal salts and organic compounds. chemeurope.com |

| Deep Eutectic Solvent | Choline chloride and Glycerol | Used in cosmetic formulations for anti-aging purposes. nih.gov |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Medicinal Science

The versatility of this compound as a chemical intermediate makes it a valuable tool in interdisciplinary research, particularly in the field of medicinal chemistry. o2hdiscovery.co Its derivatives are key components in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. openpr.com

The collaboration between synthetic organic chemists and medicinal scientists is crucial for the design and development of new therapeutic agents. Organic chemists focus on creating novel molecular structures, while medicinal chemists evaluate their biological activity and potential as drugs. unito.it For example, derivatives of this compound have been incorporated into molecules targeting various diseases. One study describes the synthesis of a thiosemicarbazone ligand derived from this compound and its metal complexes, which were investigated for their electrochemical behavior. ekb.eg Another research effort focused on synthesizing and evaluating benzoyl esters of quinine, including a derivative of this compound, as potential antimalarial agents. researchgate.net Furthermore, acridone (B373769) derivatives have been synthesized and evaluated as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in cancer and tauopathies. nih.gov

This interdisciplinary approach accelerates the drug discovery process, from the identification of lead compounds to the optimization of their pharmacological properties. The ability to efficiently synthesize and modify molecules containing the 3,4-dichlorobenzoyl moiety is therefore of significant interest to the pharmaceutical industry.

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.6–8.0 ppm (doublets for Cl-substituted positions).

- IR Spectroscopy : Strong C=O stretch at ~1750 cm⁻¹ and C-Cl stretches at 750–850 cm⁻¹.

- Melting Point : 30–33°C confirms purity (impurities lower the mp).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 209.46.

How do reaction conditions influence the regioselectivity of amide formation using this compound?

Advanced Research Question

- Amine Basicity : Use weakly basic amines (e.g., diethylamine) in DCM to minimize competing hydrolysis.

- Solvent Effects : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity of amines.

- Regioselectivity : Steric hindrance from chlorine substituents directs amide formation to the less hindered position.

Example Protocol : React this compound (1 equiv.) with diethylamine (1.2 equiv.) in DCM at 0°C, followed by room-temperature stirring. Purify via flash chromatography (hexane/EtOAc).

How can discrepancies in reported melting points (30–33°C vs. 28°C) be resolved?

Basic Research Question

Variations arise from impurities or polymorphic forms:

- Recrystallization : Use hexane/ethyl acetate to isolate pure crystals.

- DSC Analysis : Differential scanning calorimetry identifies polymorph transitions.

- Literature Cross-Check : Compare data from peer-reviewed sources (e.g., Sigma-Aldrich: 30–33°C vs. industrial reports: 28°C).

What environmental precautions are critical when disposing of this compound waste?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。